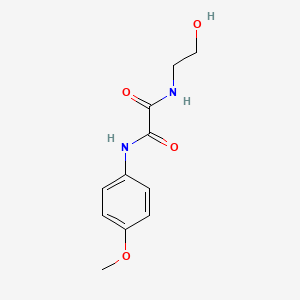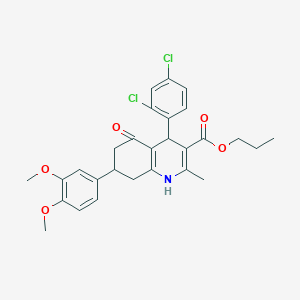![molecular formula C24H29N5O4 B11639174 2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 519044-38-3](/img/structure/B11639174.png)
2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrolidine-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
Coupling with Phenyl Diazenyl Compound: The piperazine derivative is then coupled with a phenyl diazenyl compound under specific conditions to form the intermediate product.
Cyclization to Form Pyrrolidine-2,5-Dione: The final step involves cyclization to form the pyrrolidine-2,5-dione moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as vacuum distillation and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used but can include alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, it is used to study the interactions of piperazine derivatives with biological macromolecules.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the diazenyl and pyrrolidine-2,5-dione moieties contribute to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: A simpler derivative used in the synthesis of pharmaceuticals.
Piperazine-1-ethanol: Another derivative with applications in organic synthesis.
Uniqueness
The unique combination of the piperazine ring, phenyl diazenyl group, and pyrrolidine-2,5-dione moiety in 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE provides it with distinct chemical and biological properties that are not observed in simpler derivatives .
Eigenschaften
CAS-Nummer |
519044-38-3 |
|---|---|
Molekularformel |
C24H29N5O4 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N5O4/c30-15-17-33-16-14-27-10-12-28(13-11-27)22-18-23(31)29(24(22)32)21-8-6-20(7-9-21)26-25-19-4-2-1-3-5-19/h1-9,22,30H,10-18H2 |
InChI-Schlüssel |
UOUFGDXCBYEGSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639095.png)
![(6Z)-2-butyl-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639096.png)
![1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea](/img/structure/B11639103.png)

![2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one](/img/structure/B11639133.png)
![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11639136.png)

![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11639142.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B11639153.png)
![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)

![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
![3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)
